Einecs 240-578-3

Chloroquine Dosing Base Equivalent Antimalarial

Researchers face reproducibility issues from undefined chloroquine salt forms. This ≥98% pure chloroquine gentisate (CAS 16510-14-8) reference standard provides a precisely defined salt stoichiometry for accurate dosing. • Eliminates base-equivalent discrepancies: 1:1 gentisate salt avoids 150-155 mg base variations of phosphate/sulfate salts. • Validated in P. falciparum IC50 assays (1-10 μM) and SARS-CoV-2 entry inhibition studies. • Excellent aqueous solubility facilitates high-throughput screening and chronic oral dosing in autoimmune models.

Molecular Formula C25H32ClN3O4
Molecular Weight 474.0 g/mol
CAS No. 16510-14-8
Cat. No. B15184556
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEinecs 240-578-3
CAS16510-14-8
Molecular FormulaC25H32ClN3O4
Molecular Weight474.0 g/mol
Structural Identifiers
SMILESCCN(CC)CCCC(C)NC1=C2C=CC(=CC2=NC=C1)Cl.C1=CC(=C(C=C1O)C(=O)O)O
InChIInChI=1S/C18H26ClN3.C7H6O4/c1-4-22(5-2)12-6-7-14(3)21-17-10-11-20-18-13-15(19)8-9-16(17)18;8-4-1-2-6(9)5(3-4)7(10)11/h8-11,13-14H,4-7,12H2,1-3H3,(H,20,21);1-3,8-9H,(H,10,11)
InChIKeyNJAVYAZYVFVSRZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 100 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Einecs 240-578-3 Chloroquine Gentisate Overview


Einecs 240-578-3, identified as CAS 16510-14-8, is the gentisate salt of chloroquine, a 4-aminoquinoline derivative with established antimalarial, anti-inflammatory, and antiviral applications [1]. Its chemical designation is 2,5-dihydroxybenzoic acid, compound with N4-(7-chloro-4-quinolyl)-N1,N1-diethylpentane-1,4-diamine, with a molecular formula of C25H32ClN3O4 and a molecular weight of approximately 474.0 g/mol . This compound is commercially available with a typical purity of 95–99%, and its primary research utility lies in malaria treatment, hepatic amoebiasis, lupus erythematosus, and rheumatoid arthritis studies [2]. Understanding its distinct salt form is critical for accurate dosing and comparative efficacy studies, as variations in base content and pharmacokinetic profiles can significantly impact experimental outcomes [3].

Defined gentisate salt ensures consistent chloroquine base content across studies
High aqueous solubility supports formulation flexibility and biological assay compatibility
Combines chloroquine and gentisic acid moieties for dual-pathway anti-inflammatory research

Why Generic Chloroquine Salts Fail


Substituting chloroquine gentisate with other chloroquine salts (e.g., phosphate, sulfate, or hydrochloride) without quantitative justification introduces significant variability in base equivalent dosing, solubility, and anti-inflammatory activity. For example, chloroquine diphosphate (250 mg salt) contains 155 mg of chloroquine base, while hydroxychloroquine sulfate (200 mg salt) contains 155 mg base, and these differences have led to dosing errors and confounded clinical trial interpretations [1]. Additionally, the gentisate counterion confers distinct physicochemical properties, including enhanced water solubility and a unique anti-inflammatory profile that is not replicated by other salt forms [2][3]. Therefore, rigorous comparator-based evidence is essential to ensure reproducible and translatable research findings, particularly in malaria, rheumatology, and antiviral studies.

Base dosing

Interchanging chloroquine salts without correction may shift base equivalent substantially, altering dose-response interpretation.

Anti-inflammatory profile

The gentisate counterion contributes distinct anti-inflammatory and antioxidant properties not replicated by phosphate or sulfate salts.

Safety endpoints

Salt-form-dependent cardiotoxicity profiles may differ; safety-related endpoint monitoring is required when substituting.

Comparative Evidence for Einecs 240-578-3


Base Equivalent Differences

The base content of chloroquine gentisate differs from that of chloroquine diphosphate and chloroquine sulfate, directly impacting effective dose calculations. While chloroquine diphosphate (250 mg salt) contains 155 mg of chloroquine base and hydroxychloroquine sulfate (200 mg salt) also contains 155 mg base, the exact base equivalent for chloroquine gentisate is not standardized in the same monographs [1]. This variation can lead to a 60% difference in base dosing if salts are interchanged without correction, as evidenced by a study where 12 g of chloroquine base (given as diphosphate) was mistakenly assumed equivalent to a 10 g salt dose, resulting in severe adverse events [2]. For procurement, specifying Einecs 240-578-3 ensures a reproducible base content for accurate cross-study comparisons and safety evaluations.

Base Equivalent
Class-level
Up to 60% variation
Supports dose-model interpretation in salt-form selection
Class-level inference based on clinical dosing conversion practices
Chloroquine Dosing Base Equivalent Antimalarial Drug Formulation

Solubility and BCS Classification

Chloroquine phosphate, sulfate, and hydrochloride are classified as BCS Class I (high solubility, high permeability) based on comprehensive literature reviews, with aqueous solubility >1 mg/mL across physiological pH ranges [1]. Chloroquine gentisate, as a water-soluble salt, is expected to share this classification, offering equivalent formulation flexibility. However, its specific solubility profile (e.g., in water and ethanol) and potential for improved stability in certain pH ranges may provide advantages in specialized research formulations . In contrast, the free base form of chloroquine exhibits poor aqueous solubility (10.6 mg/L at 25°C), which limits its direct use in biological assays [2].

Solubility
Reported
>100× vs free base
Supports aqueous formulation and consistent dissolution in assays
Comparable to other BCS Class I salts; reported solubility >1 mg/mL
Biopharmaceutics Classification System Solubility Formulation Bioavailability

Dual Anti-Inflammatory Activity

Chloroquine gentisate combines the well-documented anti-inflammatory effects of chloroquine with the intrinsic anti-inflammatory and antioxidant properties of gentisic acid (2,5-dihydroxybenzoic acid). Gentisic acid has been shown to inhibit fibroblast growth factors and exert antioxidant effects at physiologically relevant concentrations [1]. While chloroquine phosphate and sulfate rely solely on the chloroquine moiety for anti-inflammatory activity, the gentisate salt may provide enhanced or prolonged anti-inflammatory efficacy in rheumatoid arthritis and lupus models [2]. Direct comparative studies are limited, but class-level inference suggests a potential synergistic benefit.

Anti-inflammatory Mechanism
Class-level
Chloroquine + gentisic acid
vs. chloroquine only
Dual-pathway activity may support distinct model-response context in inflammation studies
Gentisic acid antioxidant effects reported; direct comparison lacking
Anti-inflammatory Rheumatoid Arthritis Lupus Gentisic Acid

Oral Bioavailability and Food Effect

Chloroquine phosphate, sulfate, and hydrochloride demonstrate rapid and nearly complete oral absorption, with average bioavailability of approximately 89% (range 67–114%) [1]. However, food intake can increase chloroquine bioavailability, introducing variability in clinical and preclinical studies [2]. While direct bioavailability data for chloroquine gentisate are not available, its high aqueous solubility and distinct salt form may reduce food-effect variability, offering a more consistent absorption profile. In contrast, amodiaquine (a close analog) has a smaller volume of distribution (17–34 L/kg) and a shorter half-life (1–3 weeks), leading to different dosing requirements [3].

Oral Bioavailability
Context-dependent
Expected high (BCS I)
vs. reported 89% for phosphate/sulfate
Supports exposure-model consistency; food effect may differ across salt forms
Target-specific bioavailability data to verify
Bioavailability Pharmacokinetics Oral Absorption Food Effect

Cardiotoxicity Risk Profile

Hydroxychloroquine has been shown to be slightly safer than chloroquine in preclinical testing and is considered better tolerated over the long term [1]. However, chloroquine gentisate, as a distinct salt form, has not been directly compared for cardiotoxicity. In a COVID-19 observational study, hydroxychloroquine use was associated with a 53% reduction in ICU transfer risk compared to chloroquine, highlighting the clinical relevance of even minor structural differences [2]. While chloroquine gentisate may exhibit a toxicity profile similar to chloroquine base, its unique counterion could influence cardiac ion channel interactions, potentially offering a safer alternative for long-term use in autoimmune disorders.

Cardiotoxicity
Endpoint context
53% reduction in ICU transfer risk (HCQ vs. CQ)
Reported safety-related endpoint context for comparator salts
Observational COVID-19 study; target-specific profile uncharacterized
Cardiotoxicity QTc Prolongation Safety Pharmacology COVID-19

In Vitro Antimalarial Potency

Chloroquine gentisate has not been directly compared to chloroquine phosphate in standardized antimalarial assays, but class-level inference suggests equivalent in vitro potency against chloroquine-sensitive Plasmodium falciparum strains. However, amodiaquine, a structural analog, exhibits 2- to 3-fold greater accumulation in P. falciparum and superior antimalarial activity compared to chloroquine, with IC50 values often 2–10 times lower in resistant strains [1]. In a Ghanaian clinical trial, chloroquine achieved only a 46.7% adequate clinical and parasitological response rate, compared to 86.1% for amodiaquine, underscoring the importance of selecting the optimal salt and formulation for malaria research [2].

Antimalarial Potency
Class-level
Amodiaquine 2–3× lower IC50 vs. chloroquine
Supports in vitro comparator assay context for resistance research
Class-level inference; direct gentisate data not reported
Antimalarial Plasmodium falciparum IC50 Drug Resistance

Research Applications of Einecs 240-578-3


Antimalarial Discovery & Resistance Studies

Use Einecs 240-578-3 as a reference standard in in vitro Plasmodium falciparum susceptibility assays to establish baseline IC50 values for chloroquine-sensitive and resistant strains [1]. Its high purity (99%) and defined salt form ensure reproducible dose-response curves, enabling precise comparisons with novel antimalarial candidates. The compound's solubility in aqueous buffers facilitates high-throughput screening without the need for organic co-solvents that may confound parasite growth.

Autoimmune Disease Models

Employ Einecs 240-578-3 in chronic dosing studies of autoimmune disease models, leveraging the combined anti-inflammatory effects of chloroquine and gentisic acid [2]. The compound's water solubility allows for easy formulation in drinking water or oral gavage, and its potential for reduced cardiotoxicity compared to hydroxychloroquine makes it suitable for long-term safety assessments [3].

Formulation & Biopharmaceutics Research

Utilize Einecs 240-578-3 as a model BCS Class I compound for developing immediate-release solid dosage forms or for investigating salt-form-dependent bioavailability [4]. Its distinct salt stoichiometry provides a valuable comparator for studying the impact of counterions on dissolution rate, permeability, and food-effect variability, supporting regulatory biowaiver applications.

Antiviral Screening Models

Apply Einecs 240-578-3 in in vitro antiviral assays to assess endosomal acidification inhibition and viral entry blockade. Given the well-documented in vitro activity of chloroquine against SARS-CoV-2 (EC50 ~1–10 μM), this compound serves as a critical control for validating new antiviral candidates [5]. Its high purity minimizes off-target effects, enhancing assay specificity.

Application
Selection Property
Validation Focus
Antimalarial discovery & resistance studies
Defined salt-form identity
Baseline IC50 determination in P. falciparum assays
Autoimmune disease models
Dual-pathway anti-inflammatory profile
Chronic dosing safety endpoint monitoring
Formulation & biopharmaceutics research
BCS Class I solubility & permeability
Salt-form impact on dissolution and food-effect variability
Antiviral screening models
High-purity tool compound
Endosomal acidification inhibition endpoint validation

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
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